molecular formula C14H10F2O3S B2539796 1-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone CAS No. 344266-39-3

1-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone

Cat. No. B2539796
CAS RN: 344266-39-3
M. Wt: 296.29
InChI Key: ZQHHSDQGUHLXIO-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone, also known as FLE, is a chemical compound that has been widely used in scientific research applications. It is a ketone derivative of sulfonamide and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Microbial Degradation of Polyfluoroalkyl Chemicals

This compound is related to polyfluoroalkyl chemicals, which are utilized in numerous industrial and commercial applications. Their environmental persistence and potential degradation into perfluoroalkyl acids (PFAAs), such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), raise significant regulatory and toxicological concerns. The environmental fate, biodegradability, and microbial degradation pathways of these precursors are critical for assessing their impact on ecosystems and human health (Liu & Avendaño, 2013).

Fluorescent Chemosensors

Derivatives of the compound have been instrumental in the development of fluorescent chemosensors. These sensors are capable of detecting a variety of analytes, including metal ions, anions, and neutral molecules, with high selectivity and sensitivity. The advancement in this field suggests significant applications in environmental monitoring, biomedical research, and the development of diagnostic tools (Roy, 2021).

Environmental and Human Health Impact

The transition to alternative chemicals in response to the environmental persistence of long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) involves the study of fluorinated alternatives, including derivatives of the specified compound. Understanding the environmental releases, persistence, and exposure risks associated with these alternatives is crucial for evaluating their safety and regulatory implications (Wang et al., 2013).

Developmental Toxicity of Perfluoroalkyl Acids

Research on the developmental toxicity of perfluoroalkyl acids (PFAAs) and their derivatives, including compounds related to "1-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone," has provided insights into the potential health risks these substances pose. The findings contribute to the broader understanding of the hazards inherent in perfluorinated compounds, influencing regulatory standards and health risk assessments (Lau et al., 2004).

properties

IUPAC Name

1-(4-fluorophenyl)-2-(4-fluorophenyl)sulfonylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3S/c15-11-3-1-10(2-4-11)14(17)9-20(18,19)13-7-5-12(16)6-8-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHHSDQGUHLXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CS(=O)(=O)C2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone

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